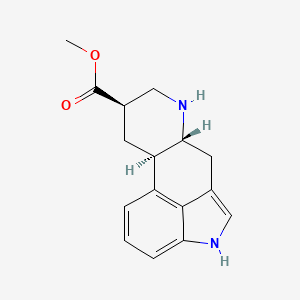

Ergoline-8-carboxylic acid methyl ester

説明

Nomenclature and Classification

Ergoline-8-carboxylic acid methyl ester is systematically named methyl (6aR,9R,10aR)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxylate according to IUPAC nomenclature. Its molecular formula is C₁₆H₁₈N₂O₂ , with a molecular weight of 270.33 g/mol . The compound is classified under the ergoline alkaloids , a subgroup of indole derivatives characterized by a tetracyclic structure comprising a bicyclic indole fused to a quinoline moiety.

Key Synonyms and Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 30341-92-5 |

| EC Number | 805-980-0 |

| SMILES Notation | COC(=O)C1C[C@H]2C@@HNC1 |

| InChIKey | ORIBUSCBDFDAIQ-HCGVIMEBSA-N |

This compound is structurally related to lysergic acid derivatives but lacks the peptide side chains found in ergopeptines like ergotamine.

Historical Context and Significance in Ergot Alkaloid Research

This compound emerged as a pivotal compound during the mid-20th century amid efforts to synthesize ergot alkaloid derivatives with improved pharmacological profiles. Ergot alkaloids, originally isolated from the fungus Claviceps purpurea, have historically been used to treat migraines (e.g., ergotamine) and postpartum hemorrhage (e.g., ergonovine).

The development of cabergoline in the 1980s highlighted the importance of this compound as a synthetic intermediate. Patents from this period describe its use in multi-step processes to introduce the N-acylurea moiety critical for dopamine receptor agonism. For example, the compound’s methyl ester group facilitates selective amidation reactions while preserving the ergoline core’s stereochemistry.

Table 1: Key Milestones in this compound Research

Structural Relationship to Ergoline Derivatives

The ergoline backbone consists of a tetracyclic system: a bicyclic indole (rings A and B) fused to a quinoline moiety (rings C and D). This compound distinctively features:

- A methyl ester group at position C8, enhancing solubility for synthetic modifications.

- A fully saturated D ring, unlike the unsaturated variant in lysergic acid.

Comparative Analysis with Related Ergolines

| Compound | Structural Features | Functional Groups |

|---|---|---|

| This compound | C8 methyl ester, saturated D ring | Ester, secondary amine |

| Lysergic acid | C8 carboxylic acid, unsaturated D ring | Carboxylic acid, amide |

| Cabergoline | C8 N-acylurea, C6 allyl group | Urea, tertiary amine |

The absence of peptide chains distinguishes it from ergopeptines, while the ester group provides a reactive site for further functionalization, as seen in the synthesis of cabergoline’s ethyl isocyanate derivatives.

Figure 1: Ergoline Core Structure and Modifications

$$

\begin{array}{ccc}

\text{Ergoline Core} & \xrightarrow{\text{C8 esterification}} & \text{this compound} \

& \xrightarrow{\text{N-acylation}} & \text{Cabergoline} \

\end{array}

$$

This structural adaptability underscores its utility in medicinal chemistry, enabling the development of compounds with tailored receptor affinities.

特性

CAS番号 |

30341-92-5 |

|---|---|

分子式 |

C16H18N2O2 |

分子量 |

270.33 g/mol |

IUPAC名 |

methyl (6aR,10aR)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxylate |

InChI |

InChI=1S/C16H18N2O2/c1-20-16(19)10-5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18-8-10/h2-4,7,10,12,14,17-18H,5-6,8H2,1H3/t10?,12-,14-/m1/s1 |

InChIキー |

ORIBUSCBDFDAIQ-HCGVIMEBSA-N |

異性体SMILES |

COC(=O)C1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)NC1 |

正規SMILES |

COC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)NC1 |

ピクトグラム |

Irritant |

同義語 |

6-nor-9,10-dihydrolysergic acid methyl ester methyl 6-nor-9,10-dihydrolysergate |

製品の起源 |

United States |

準備方法

Key Reaction Conditions:

-

Reagents : Mercuric acetate, methanol, sodium borohydride, PtO₂.

-

Temperature : Room temperature for mercuration; 0–5°C for demercuration.

This method is notable for its stereochemical control, favoring the 8β-configuration critical for biological activity. However, the use of toxic mercury reagents limits its scalability.

Esterification of Ergoline-8-Carboxylic Acid

Esterification of ergoline-8-carboxylic acid with methanol under acidic conditions is a direct and widely adopted method. The carboxylic acid precursor is synthesized via hydrolysis of methyl lysergate or related derivatives. For example, treatment of 9,10-didehydro-6-methyl-ergoline-8-carboxylic acid with methanol and sulfuric acid under reflux yields the methyl ester.

Key Reaction Conditions:

-

Catalyst : Sulfuric acid or HCl.

-

Solvent : Methanol.

-

Temperature : Reflux (64.7°C).

This route is advantageous for its simplicity and compatibility with large-scale production. Industrial adaptations often employ continuous flow reactors to enhance efficiency and reduce reaction times.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability. A patented process involves reacting ergoline-8β-carboxylic acid esters with 3-(dimethylamino)propylamine in aprotic solvents like dichloromethane, using 4-dimethylaminopyridine (DMAP) as a catalyst. Continuous flow systems and automated purification (e.g., simulated moving bed chromatography) ensure high throughput and purity.

Key Industrial Parameters:

| Parameter | Specification |

|---|---|

| Catalyst | DMAP |

| Solvent | Dichloromethane |

| Temperature | 0–50°C |

| Purification | Simulated moving bed chromatography |

| Purity | >99.5% |

This approach minimizes waste and achieves production scales exceeding 100 kg/batch.

Comparative Analysis of Preparation Methods

The table below evaluates the four primary methods based on yield, scalability, and practicality:

化学反応の分析

Types of Reactions

Ergoline-8-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the carboxylic acid group to an alcohol.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

科学的研究の応用

Ergoline-8-carboxylic acid methyl ester has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its effects on various biological pathways and processes.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and schizophrenia.

Industry: Used in the development of new materials and chemical processes.

作用機序

The mechanism of action of Ergoline-8-carboxylic acid methyl ester involves its interaction with specific molecular targets in the body. These targets may include dopamine receptors, serotonin receptors, and other neurotransmitter systems. The compound can modulate the activity of these receptors, leading to various physiological effects.

類似化合物との比較

Comparison with Similar Ergoline Derivatives

Structural Modifications and Receptor Affinity

Ergoline derivatives vary in substituents at the N1, N6, and C8 positions, significantly affecting their 5-HT₂ receptor affinity and pharmacokinetics. Key analogs include:

Table 1: Structural and Pharmacological Comparison

Key Findings:

- Cyclohexyl Ester Analog : The cyclohexyl ester derivative exhibits the highest 5-HT₂ affinity due to hydrophobic interactions with the receptor’s binding pocket. The 4-hydroxy or 4-keto substituents on the cyclohexyl ring further enhance affinity .

- Impact of Ester Hydrolysis : The acid metabolite (1-isopropyl dihydrolysergic acid) of ergoline esters, formed via ester hydrolysis, shows reduced potency (1/20th to 1/30th of parent ester) in vivo, underscoring the importance of the ester group in maintaining activity .

- N6-Substituents : Allyl or methyl groups at N6 influence solubility and receptor binding. Methyl groups optimize steric compatibility with 5-HT₂ receptors .

生物活性

Ergoline-8-carboxylic acid methyl ester (ECME) is a compound belonging to the ergoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of ECME, including its chemical properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C17H20N2O2

- Molecular Weight : 284.35 g/mol

- IUPAC Name : Methyl 7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate

ECME is synthesized through the esterification of ergoline-8-carboxylic acid with methanol, typically using an acid catalyst under reflux conditions. This compound serves as a precursor for various ergoline derivatives and is utilized in both academic and industrial settings for its biological properties.

The biological activity of ECME primarily involves its interaction with neurotransmitter receptors. It has been shown to bind to serotonin and dopamine receptors, modulating their activity and influencing various physiological processes such as mood regulation and cognition. The compound's structure allows it to interact with multiple molecular targets, which can lead to diverse biochemical effects.

Biological Activities

- Neurotransmitter Modulation :

- Cytotoxicity :

- Antifouling Properties :

Study on Dopaminergic Activity

A study investigating the dopaminergic effects of ECME found that it significantly increased dopamine receptor activation in vitro. This was measured using radiolabeled binding assays, showing a marked increase in receptor affinity compared to control compounds. The findings suggest that ECME could be further developed as a therapeutic agent for conditions related to dopamine dysregulation.

Cytotoxicity Assessment

In another study focused on the cytotoxic properties of ECME, researchers evaluated its effects on cancer cell lines. The results indicated that while ECME had moderate cytotoxicity, further structural modifications could enhance its potency against specific cancer types. The study highlighted the need for additional research into the structure-activity relationship (SAR) of ergoline derivatives.

Applications in Medicine

The potential therapeutic applications of ECME are extensive:

- Neurological Disorders : As a dopamine agonist, ECME is being explored for its efficacy in treating Parkinson's disease and other dopaminergic dysfunctions.

- Cancer Therapy : Given its cytotoxic properties, there is ongoing research into optimizing ECME and its derivatives for targeted cancer therapies.

- Psychiatric Disorders : Its interaction with serotonin receptors opens avenues for investigating its use in treating mood disorders.

Summary

This compound is a promising compound with significant biological activity primarily due to its interactions with neurotransmitter systems. Its potential applications span various fields including neurology and oncology. Continued research into its mechanisms of action and structural modifications will likely enhance our understanding and utilization of this compound in therapeutic settings.

| Property | Description |

|---|---|

| Molecular Formula | C17H20N2O2 |

| Molecular Weight | 284.35 g/mol |

| Biological Activities | Dopaminergic modulation, cytotoxicity |

| Therapeutic Applications | Neurological disorders, cancer therapy |

Q & A

Basic: What synthetic methodologies are commonly employed for Ergoline-8-carboxylic acid methyl ester?

Advanced: How can researchers optimize reaction conditions to mitigate byproduct formation during esterification? Answer:

- Basic: Synthesis typically involves esterification of the ergoline-8-carboxylic acid precursor using methanol under acid catalysis (e.g., H₂SO₄ or HCl). Downstream functionalization (e.g., alkylation at C6) may follow .

- Advanced: Optimization includes controlling reaction stoichiometry (excess methanol), temperature (60–80°C), and purification via silica gel chromatography. Kinetic studies via HPLC can identify side reactions (e.g., dimerization) .

Basic: What analytical techniques validate the structural integrity of this compound?

Advanced: How can spectral overlaps in NMR complicate structural confirmation, and what strategies resolve this? Answer:

- Basic: ¹H/¹³C NMR (aromatic protons: δ 6.8–7.2 ppm; methyl ester: δ 3.7 ppm) and GC-MS (m/z 270.33 [M⁺]) are standard .

- Advanced: 2D NMR (e.g., HSQC, HMBC) differentiates overlapping signals. High-resolution MS (HRMS) confirms molecular formula (C₁₆H₁₈N₂O₂, exact mass 270.1368) .

Basic: What receptor interactions are associated with this compound?

Advanced: How do substituents at C6 influence binding kinetics to dopamine receptors? Answer:

- Basic: The ergoline core exhibits affinity for dopamine D2 receptors; the methyl ester enhances membrane permeability versus the free acid .

- Advanced: Propenyl or methyl groups at C6 alter steric bulk, modulating receptor docking. Radioligand binding assays (³H-spiperone displacement) quantify affinity shifts .

Basic: How is this compound isolated from natural matrices like C. arvense?

Advanced: What metabolomic workflows identify trace ergoline derivatives in complex plant extracts? Answer:

- Basic: Solid-phase extraction (C18 columns) followed by preparative HPLC (C18, 70% MeOH) isolates the compound .

- Advanced: LC-HRMS/MS with ion mobility separation distinguishes isomers. GNPS spectral matching validates identity .

Basic: What safety protocols are critical for handling this compound?

Advanced: How should neuroactivity risks be managed during in vivo studies? Answer:

- Basic: Use PPE (nitrile gloves, goggles) and work in fume hoods. Store at –20°C under inert gas .

- Advanced: Dose-response pilot studies (RODENT: 0.1–10 mg/kg) with behavioral monitoring (e.g., rotarod tests) assess neurotoxicity .

Basic: What are key physicochemical properties (e.g., logP, pKa) of this compound?

Advanced: How do computational models predict bioavailability changes upon ester hydrolysis? Answer:

- Basic: logP ≈ 2.5 (predicted), pKa ~17.4 (tertiary nitrogen), melting point 146–149°C (analogs) .

- Advanced: Molecular dynamics (e.g., Schrödinger Suite) simulate esterase-mediated hydrolysis and passive diffusion .

Basic: What downstream derivatives are synthesized from this compound?

Advanced: How do transition-metal catalysts improve regioselectivity in allylic alkylation? Answer:

- Basic: 6-(2-propenyl) derivatives are synthesized via Grignard or Friedel-Crafts alkylation .

- Advanced: Palladium catalysts (e.g., Pd(PPh₃)₄) enable regioselective allylic coupling under anhydrous conditions .

Basic: How do researchers address contradictions in reported pharmacological data?

Advanced: What meta-analysis frameworks reconcile variability in receptor affinity studies? Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。